molecular formula C16H19NO3 B5917671 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B5917671
M. Wt: 273.33 g/mol
InChI Key: ZLKLDTYJRRJRBY-UHFFFAOYSA-N
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Description

5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin and pyrrolidine.

    Alkylation: The 4-hydroxycoumarin undergoes alkylation with a suitable alkylating agent to introduce the pyrrolidin-1-ylmethyl group.

    Methylation: Subsequent methylation reactions introduce the methyl groups at the 4 and 7 positions.

    Hydroxylation: Finally, hydroxylation at the 5 position completes the synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5 position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A precursor in the synthesis of various chromenone derivatives.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Coumarin: The parent compound of the chromenone family.

Uniqueness

5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other chromenone derivatives.

Properties

IUPAC Name

5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-7-13-15(11(2)8-14(18)20-13)16(19)12(10)9-17-5-3-4-6-17/h7-8,19H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKLDTYJRRJRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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